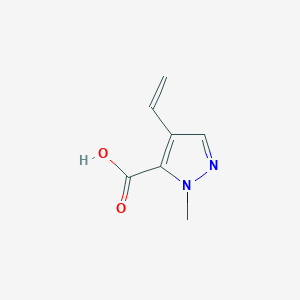![molecular formula C15H13N3O5 B2677841 2-[(3-Nitrophenyl)amino]-2-oxoethyl 4-aminobenzoate CAS No. 931259-23-3](/img/structure/B2677841.png)
2-[(3-Nitrophenyl)amino]-2-oxoethyl 4-aminobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(3-Nitrophenyl)amino]-2-oxoethyl 4-aminobenzoate” is a complex organic compound. It contains a nitrophenyl group, an amino group, an oxoethyl group, and an aminobenzoate group . These groups are common in many organic compounds and have various applications in fields like pharmaceuticals and materials science .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry . These techniques can provide information about the types of bonds in the molecule and the arrangement of its atoms.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Compounds with nitrophenyl groups, for example, can undergo reactions like reduction, while aminobenzoates can participate in reactions like esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would likely be determined using a variety of analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and reactivity with various reagents .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
2-[(3-Nitrophenyl)amino]-2-oxoethyl 4-aminobenzoate derivatives have been synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities. These derivatives were found to exhibit significant activity against selected bacteria, fungi, and Mycobacterium tuberculosis, highlighting their potential in developing new antimicrobial agents (Samadhiya, Sharma, Srivastava, & Srivastava, 2014).
Antitumor Activity
Novel derivatives of 2-[(3-Nitrophenyl)amino]-2-oxoethyl 4-aminobenzoate have been prepared and tested for their cytostatic activities against various malignant human cell lines, including cervical, breast, colon, and laryngeal carcinoma cells. These compounds showed promising antitumor properties, suggesting their potential use in cancer therapy (Racané, Stojković, Tralić-Kulenović, & Karminski-Zamola, 2006).
Chemical Sensor Development
2-[(3-Nitrophenyl)amino]-2-oxoethyl 4-aminobenzoate derivatives have been utilized in the development of highly selective fluorescent and colorimetric sensors. These sensors are designed for the detection of Hg2+ ions in aqueous solutions, demonstrating their application in environmental monitoring and analysis (Ruan, Maisonneuve, & Xie, 2011).
Material Science and Organic Synthesis
The compound and its derivatives are also explored in material science and organic synthesis. Studies include the investigation of their properties through vibrational wavenumber computations, first-order hyperpolarizability, HOMO and LUMO analysis, and molecular electrostatic potential (MEP) and natural bond orbital (NBO) analysis. These studies provide insights into the electronic structure and reactivity of these compounds, indicating their potential application in designing novel organic materials with specific electronic and optical properties (Kumar et al., 2014).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
[2-(3-nitroanilino)-2-oxoethyl] 4-aminobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c16-11-6-4-10(5-7-11)15(20)23-9-14(19)17-12-2-1-3-13(8-12)18(21)22/h1-8H,9,16H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYKSSFKGGQKQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)COC(=O)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Nitrophenyl)amino]-2-oxoethyl 4-aminobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-methoxyphenyl)-1-methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-pyrazole](/img/structure/B2677760.png)


![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2677766.png)
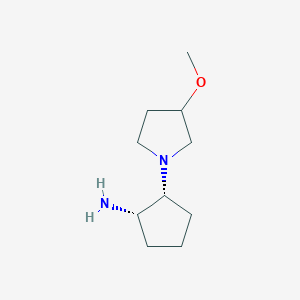
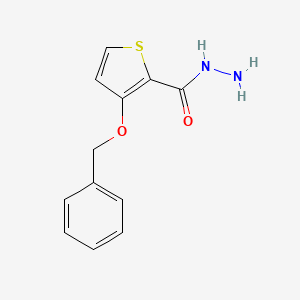
![Ethyl 5-isobutyramido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2677770.png)
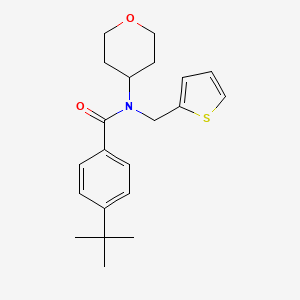
![5-methyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2677772.png)
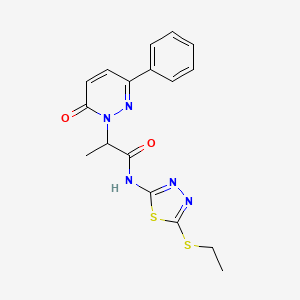
![4-bromo-5-{[(N'-{[(4-methoxyphenyl)methylidene]amino}carbamimidoyl)sulfanyl]methyl}-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one hydrobromide](/img/structure/B2677774.png)
![2-Chloro-5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole](/img/structure/B2677777.png)

